TH588 is a small molecule initially investigated for its potential as an anti-cancer agent. It was first characterized as a potent and selective inhibitor of the enzyme MutT Homolog 1 (MTH1) [, , ]. MTH1 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP, thus preventing their incorporation into DNA [, ]. This function is particularly important in cancer cells, which often exhibit increased reactive oxygen species (ROS) levels and, consequently, higher levels of oxidized nucleotides [, ].
Mechanism of Action
Microtubule Modulation: TH588 was found to disrupt microtubule dynamics, particularly within the mitotic spindle [, ]. This disruption leads to mitotic arrest, chromosome missegregation, and ultimately, cell death. []
Induction of Oxidative Stress: TH588 has been shown to induce ROS production, leading to oxidative DNA damage and apoptosis [, , , , ].
Synergistic Effects with other Agents: TH588 enhances the anti-cancer activity of other therapeutic agents, including everolimus, 5-fluorouracil, γ-irradiation, and PI3K inhibitors [, , ].
Applications
Acute Myeloid Leukemia (AML): TH588 induced dose-dependent cell death in several AML cell lines and diminished colony formation in primary AML samples []. It also sensitized drug-resistant AML cells to vincristine [].
Multiple Myeloma: TH588 exhibited anti-proliferative and apoptosis-inducing effects in the multiple myeloma cell line U266 [].
Neuroendocrine Tumors: TH588 showed antitumor activity against neuroendocrine tumor cells, both alone and in combination with everolimus, 5-FU, and γ-irradiation [, ].
Pancreatic Cancer: TH588 enhanced the growth inhibitory effects of phenethyl isothiocyanate (PEITC) in pancreatic cancer cells [, ].
Ovarian Carcinoma: TH588 reduced the viability and invasiveness of ovarian carcinoma cells [].
Glioblastoma: TH588 enhanced the sensitivity of glioblastoma cells to radiation and the combination of vorinostat and ABT-888 [].
Breast Cancer: TH588 inhibited the growth of different subtypes of breast cancer cells in vitro and in vivo [].
Melanoma: TH588 effectively killed melanoma cells grown in 3D culture through ROS-induced apoptosis [].
Colorectal Cancer: TH588 sensitized colorectal cancer cells to ionizing radiation in hypoxia [].
Investigate the role of MTH1 in cancer cell survival: While TH588's initial characterization as an MTH1 inhibitor has been challenged, it has been instrumental in uncovering the complexities of MTH1's role in cancer and the potential limitations of targeting this enzyme [, , ].
Study the interplay between DNA damage, oxidative stress, and mitotic progression: TH588's ability to modulate multiple cellular processes has provided insights into the intricate connections between these pathways in cancer development and treatment response [, , , ].
Related Compounds
TH287
Compound Description: TH287 is a small-molecule inhibitor of the enzyme MutT Homolog 1 (MTH1). [] It exhibits potent and selective binding to the active site of MTH1, thereby inhibiting its enzymatic activity. [] TH287 effectively induces the incorporation of oxidized dNTPs into DNA, leading to DNA damage, cytotoxicity, and therapeutic responses in patient-derived mouse xenografts. []
Relevance: TH287 is structurally related to TH588 and shares a similar mechanism of action, targeting the MTH1 enzyme to induce cancer cell death. [, ] Both compounds represent first-in-class nudix hydrolase family inhibitors, specifically designed to target MTH1. []
Crizotinib (S-enantiomer)
Compound Description: The (S)-enantiomer of Crizotinib is a small molecule initially identified as a dual c-MET/ALK inhibitor. [] Further research revealed its potent inhibitory activity against MTH1. [] Compared to SCH51344, another MTH1 inhibitor, (S)-Crizotinib demonstrates superior pharmacokinetic properties and potency. []
Relevance: While structurally distinct from TH588, (S)-Crizotinib converges on the same target, MTH1, highlighting the enzyme's significance as an anticancer target. [, ] The discovery of (S)-Crizotinib's MTH1 inhibitory activity underscores the potential of identifying potent MTH1 inhibitors from existing compound libraries.
SCH51344
Relevance: Although structurally different from TH588, SCH51344 shares the same cellular target, MTH1, demonstrating the feasibility of developing distinct chemical entities targeting this enzyme for cancer therapy. [] This finding emphasizes the importance of optimizing pharmacokinetic properties during drug development to enhance efficacy and therapeutic potential.
TH1579 (Karonudib)
Compound Description: TH1579, also known as Karonudib, is a potent and selective MTH1 inhibitor. [] As an analog of TH588, it retains the ability to introduce toxic oxidized nucleotides into the DNA of cancer cells. [] Notably, TH1579 exhibits good oral bioavailability, along with favorable pharmacokinetic and anti-cancer properties in vivo. []
Relevance: TH1579's structural similarity to TH588 and shared mechanism of action further support the validity of MTH1 as an anticancer target. [] Unlike some other MTH1 inhibitors that lack cytotoxicity, TH1579 effectively induces cell death by incorporating oxidized nucleotides into DNA, highlighting the importance of this mechanism for achieving therapeutic effects. [] Its improved drug-like properties compared to TH588 make it a promising candidate for further clinical development.
Phenethyl isothiocyanate (PEITC)
Compound Description: Phenethyl isothiocyanate (PEITC) is a naturally occurring compound found in cruciferous vegetables. [] It is known for its anticarcinogenic properties, particularly its ability to induce reactive oxygen species (ROS). []
Relevance: While not structurally related to TH588 and not an MTH1 inhibitor itself, PEITC's ability to induce ROS makes it a relevant compound when studied in combination with TH588. [] Research indicates that combining PEITC with a low dose of TH588 synergistically inhibits the growth of pancreatic cancer cells. [] This synergistic effect stems from their cooperation in inducing oxidative DNA damage, as evidenced by the formation of 8-oxo-deoxyguanine in nuclei and pH2AX foci. [] This highlights the potential of combination therapies that enhance oxidative stress to combat cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TH588 hydrochloride is first-in-class nudix hydrolase family inhibitor that potently and selectively engage and inhibit the MTH1(IC50= 5 nM) in cells.IC50 value: 5 nM [1]Target: MTH1 inhibitorTH588 is highly selective towards MTH1, with no relevant inhibition of other members of the nudix protein family or a panel of 87 enzymes, GPCRs, kinases, ion channels and transporter. TH588 has been shown to selectively kill a variety of cancer cell lines and with in vivo activity shown for TH588 in SW480 colorectal and MCF7 breast tumour xenografts.
Temephos is an organophosphate mostly used as a larvicide. Temephos appears as white crystalline solid or liquid (above 87°F). Used as an insecticide. Technical grade is a viscous brown liquid. (NIOSH, 2016) Temephos is an organic sulfide that is diphenyl sulfide in which the hydrogen at the para position of each of the phenyl groups has been replaced by a (dimethoxyphosphorothioyl)oxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide, an agrochemical and an ectoparasiticide. It is an organic thiophosphate, an organothiophosphate insecticide and an organic sulfide. It derives from a 4,4'-thiodiphenol. Diphos has been used in trials studying the treatment of Plasmodium Falciparum Malaria.
Temocapril belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Temocapril is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, temocapril is involved in the temocapril action pathway and the temocapril metabolism pathway. Temocapril is a dipeptide. Temocapril is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor not approved for use in the United States, but is approved in Japan and South Korea. Temocapril can also be used in hemodialysis patients without risk of serious accumulation.
Temocaprilat is an inhibitor of angiotensin-converting enzyme (ACE; IC50 = 3.6 nM for rabbit lung ACE). It inhibits contraction of isolated rat aorta induced by angiotensin I with an IC50 value of 7.6 nM. Temocaprilat (1-30 μg/kg, i.v.) inhibits angiotensin I-induced pressor responses in anesthetized rats in a dose-dependent manner. Temocaprilat is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Temocaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Temocaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. Temocaprilat, also known as RS 5139, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Temocaprilat is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, temocaprilat is involved in the temocapril metabolism pathway and the temocapril action pathway. Temocaprilat is a non-proteinogenic alpha-amino acid.
Temoporfin is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, temoporfin distributes throughout the body and is taken up by tumor cells. Upon stimulation of temoporfin by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size. Temoporfin is a member of chlorins. It has a role as a photosensitizing agent. Temoporfin is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan.
A metabolite of Temozolomide as antitumor agent. Temozolomide Acid, also known as TMZA, is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro. Temozolomide, (TMZ) (brand names Temodar and Temodal and Temcad) is an oral chemotherapy drug. It is an alkylating agent used as a treatment of some brain cancers; as a second-line treatment for astrocytoma and a first-line treatment for glioblastoma multiforme.